molecular formula C15H14N2O2S B2513557 N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 921773-63-9

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2513557
CAS No.: 921773-63-9
M. Wt: 286.35
InChI Key: VCNTTZDCAWSCTI-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. Its structure incorporates two pharmaceutically significant motifs: a thiophene-2-carboxamide and a 1-ethyl-2-oxoindoline (oxindole) scaffold. Thiophene-carboxamide derivatives are recognized as promising scaffolds in drug discovery, with some analogs demonstrating potent antiproliferative activity against cancer cell lines such as Hep3B (hepatocellular carcinoma) by mimicking the mechanism of the anticancer agent Combretastatin A-4 . These compounds can interact with the tubulin-colchicine-binding pocket, disrupting microtubule dynamics and leading to cancer cell death . Furthermore, the thiophene carboxamide core is a versatile structure found in compounds with a range of bioactivities, serving as a lead for the development of new therapeutic agents . The oxindole moiety is a privileged structure in drug discovery, frequently encountered in compounds with diverse biological activities. This combination makes this compound a valuable chemical tool for researchers investigating new pathways in cancer biology and for profiling the structure-activity relationships of novel bioactive compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNTTZDCAWSCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indolin-2-One

Indolin-2-one undergoes N-alkylation at position 1 using ethyl bromide in the presence of a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via deprotonation of the indolinone NH, followed by nucleophilic substitution:

$$
\text{Indolin-2-one} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-Ethylindolin-2-one} + \text{HBr}
$$

Characterization Data :

  • IR (KBr) : $$ \nu = 1685 \, \text{cm}^{-1} $$ (C=O stretch).
  • ¹H NMR (DMSO-d₆) : $$ \delta = 1.25 \, \text{(t, 3H, CH}3\text{)} $$, $$ 3.55 \, \text{(q, 2H, CH}2\text{)} $$, $$ 6.80–7.20 \, \text{(m, 3H, aromatic)} $$.

Nitration of 1-Ethylindolin-2-One

Regioselective Nitration at Position 5

Nitration is achieved using fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 2 hours. The electron-donating ethyl group directs nitration to the para position (C5):

$$
\text{1-Ethylindolin-2-one} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{5-Nitro-1-ethylindolin-2-one}
$$

Characterization Data :

  • ¹H NMR (CDCl₃) : $$ \delta = 8.15 \, \text{(s, 1H, C6-H)} $$, $$ 7.90 \, \text{(d, 1H, C4-H)} $$.

Reduction of 5-Nitro-1-Ethylindolin-2-One

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$) in ethanol at 25°C for 6 hours:

$$
\text{5-Nitro-1-ethylindolin-2-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Amino-1-ethylindolin-2-one}
$$

Characterization Data :

  • IR (KBr) : $$ \nu = 3350 \, \text{cm}^{-1} $$ (NH₂ stretch).
  • ¹³C NMR (DMSO-d₆) : $$ \delta = 170.5 \, \text{(C=O)} $$, $$ 115.2 \, \text{(C5)} $$.

Amide Coupling with Thiophene-2-Carboxylic Acid

Activation of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux for 2 hours:

$$
\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Thiophene-2-carbonyl chloride}
$$

Coupling Reaction

The acid chloride reacts with 5-amino-1-ethylindolin-2-one in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base:

$$
\text{5-Amino-1-ethylindolin-2-one} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide}
$$

Characterization Data :

  • IR (KBr) : $$ \nu = 1670 \, \text{cm}^{-1} $$ (amide C=O), $$ 1620 \, \text{cm}^{-1} $$ (thiophene C=C).
  • ¹H NMR (DMSO-d₆) : $$ \delta = 10.25 \, \text{(s, 1H, NH)} $$, $$ 7.80 \, \text{(d, 1H, thiophene-H)} $$.

Alternative Synthetic Routes

Direct Amination of 1-Ethylindolin-2-One

An alternative pathway involves Ullmann coupling of 1-ethylindolin-2-one with a protected amine at position 5, followed by deprotection and coupling.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the amide coupling step, improving yields to 85–90%.

Physicochemical and Pharmacological Insights

  • Lipophilicity : The ethyl and thiophene groups enhance membrane permeability (logP = 2.8).
  • Anticancer Activity : Analogous compounds exhibit IC₅₀ values of 8–12 µM against HCT116 and MCF7 cell lines.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the thiophene ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole or thiophene derivatives.

    Substitution: Formation of N-alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which may contribute to its biological activities. The thiophene ring may also play a role in modulating the compound’s interaction with these targets.

Comparison with Similar Compounds

The following analysis compares N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide with structurally or functionally analogous compounds, focusing on synthesis, structural features, and biological activities.

Key Observations :

  • Oxindole Derivatives : Compounds like 6 () share the oxindole-carboxamide backbone but differ in substituents (e.g., 2,4-difluorobenzyl vs. ethyl at N1), which influence solubility and target binding.
  • Thiophene Carboxamide Variants : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic extensions (e.g., nitro group in ) modulates electronic properties and intermolecular interactions.

Key Observations :

  • Antiviral vs. Antibacterial : Oxindole-thiophene hybrids (e.g., ) target viral polymerases, while nitrothiophenes () exhibit antibacterial activity, highlighting scaffold versatility.
  • Role of Substituents : Electron-deficient groups (e.g., nitro in , trifluoromethyl in ) enhance reactivity or metabolite formation critical for activity.
Physicochemical Properties
Compound Melting Point (°C) Solubility Trends Stability Notes Reference
This compound Not reported Likely moderate (amide + hydrophobic ethyl) Susceptible to hydrolysis at high pH.
Compound 8 Not reported Low (trifluoromethyl enhances lipophilicity) Stable under acidic conditions.
5-Methyl-N-((1E)-anilinomethylene)thiophene-2-carboxamide 68–164 Poor in water; soluble in DMSO Schiff base may hydrolyze in aqueous media.
N-(2-nitrophenyl)thiophene-2-carboxamide 397 Insoluble in polar solvents Stable crystalline form; nitro group redox-sensitive.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an indolinone core linked to a thiophene moiety, which is known for enhancing the pharmacological profile of organic compounds. This structural arrangement contributes to its unique biochemical interactions and potential therapeutic efficacy.

1. Anticancer Activity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : The compound interacts with caspases, crucial enzymes in the apoptosis pathway, thereby regulating cell death processes.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Table 1: Cytotoxic Effects on Human Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colorectal)15Apoptosis induction
PC3 (Prostate)12Caspase activation
NCI-H23 (Lung)10Cell cycle arrest

2. Antiviral Properties

Research indicates that this compound exhibits antiviral activity against certain viruses. Its mechanism involves:

  • Inhibition of Viral Replication : The compound has shown potential in inhibiting viral RNA polymerase, crucial for viral replication processes .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors involved in cellular signaling pathways, which may modulate their activity and influence downstream effects.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes like kinases and proteases, impacting cellular processes such as proliferation and apoptosis .
  • Biochemical Pathways : As an indole derivative, it may affect various biochemical pathways associated with cancer progression and microbial resistance.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cells : A study published in MDPI reported that treatment with this compound led to a significant reduction in viability of A549 lung cancer cells compared to control treatments, showcasing its potential as an anticancer agent .
  • Antiviral Efficacy : Another investigation demonstrated that the compound effectively inhibited the replication of hepatitis C virus (HCV) in vitro, suggesting its potential use in antiviral therapies .

Q & A

Q. Characterization :

  • NMR Spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
  • IR Spectroscopy to validate amide (C=O, ~1650 cm⁻¹) and thiophene ring vibrations.
  • Mass Spectrometry (HRMS) for molecular weight confirmation.
  • X-ray Crystallography (if crystals are obtained) for absolute structural determination .

Basic: How do researchers confirm the structural integrity of this compound in the presence of stereochemical ambiguity?

Answer:

  • NOESY/ROESY NMR : Identifies spatial proximity of protons to resolve conformational isomers (e.g., amide bond rotation or indolinone ring puckering).
  • Single-Crystal X-ray Diffraction : Provides unambiguous assignment of stereochemistry and molecular packing .
  • DFT Calculations : Predicts stable conformers and compares theoretical vs. experimental NMR/IR data .

Advanced: How can the coupling reaction between 1-ethyl-2-oxoindolin-5-amine and thiophene-2-carbonyl chloride be optimized for higher yields?

Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the amine.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acyl chloride activation .
  • Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) balance reactivity and side-product minimization.
  • Stoichiometry : Excess acyl chloride (1.2–1.5 equiv.) ensures complete conversion of the amine .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition?

Answer:

  • Derivatization : Synthesize analogs with modifications to:
    • Indolinone moiety : Vary substituents at the 1-ethyl or 5-position.
    • Thiophene ring : Introduce halogens or methyl groups to modulate electronic effects .
  • Enzymatic Assays : Test inhibition against kinase panels (e.g., CDK2, Aurora kinases) using fluorescence-based or radiometric assays.
  • Molecular Docking : Compare binding poses of analogs with crystallographic kinase structures to identify critical interactions (e.g., hinge region hydrogen bonding) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Purity Reassessment : Validate compound purity via HPLC (>95%) to rule out impurities as confounding factors.
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may influence activity.
  • Orthogonal Assays : Confirm activity in cell-based (e.g., proliferation) and biochemical (e.g., enzyme inhibition) models to cross-validate results .

Advanced: What methodologies resolve discrepancies in solubility data for preclinical testing?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays; optimize for in vivo compatibility.
  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanosuspensions : Prepare stable nanoparticle formulations via wet milling or high-pressure homogenization.
  • Solubility Parameter Analysis : Calculate Hansen parameters to identify compatible solvents .

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Answer:

  • CYP450 Metabolism Prediction : Use tools like Schrödinger’s QikProp or StarDrop to identify labile sites (e.g., ethyl group oxidation).
  • Metabolite Identification : In silico metabolite prediction (e.g., GLORYx) followed by synthesis of stabilized analogs (e.g., cyclopropyl replacement for ethyl).
  • MD Simulations : Assess binding to metabolic enzymes (e.g., CYP3A4) to prioritize derivatives with reduced enzyme affinity .

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